2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C_8H_12BCl_2O_2. It is a boronic acid derivative known for its utility in various chemical reactions, particularly in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of dichloromethylboronic acid with pinacol. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as palladium or nickel, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step process that includes the initial formation of dichloromethylboronic acid followed by esterification with pinacol. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form dichloromethylboronic acid derivatives.
Reduction: Reduction reactions can convert the compound into simpler boronic acids.
Substitution: It can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve hydrogen gas in the presence of a metal catalyst.
Substitution reactions often require nucleophiles and suitable solvents.
Major Products Formed:
Oxidation products include various dichloromethylboronic acid derivatives.
Reduction products are simpler boronic acids.
Substitution products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: In organic chemistry, the compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals.
Medicine: It is used in the synthesis of drug candidates and in the development of diagnostic agents for medical imaging.
Industry: In materials science, the compound is utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to act as a boronic acid derivative. It forms stable complexes with various substrates, facilitating reactions such as cross-coupling. The molecular targets and pathways involved include the activation of boronic acid groups and their interaction with organic substrates.
Comparison with Similar Compounds
Boronic acids
Boronic esters
Dichloromethylboronic acid derivatives
Uniqueness: 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, making it a valuable reagent in organic synthesis. Its ability to form stable complexes with various substrates sets it apart from other boronic acid derivatives.
Properties
IUPAC Name |
2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BCl2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFQFYFLABSDDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453031 | |
Record name | 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83622-41-7 | |
Record name | 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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